Naltrindole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

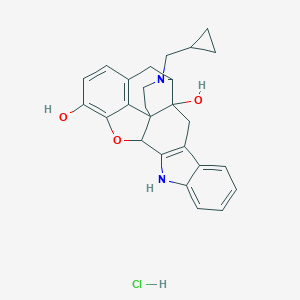

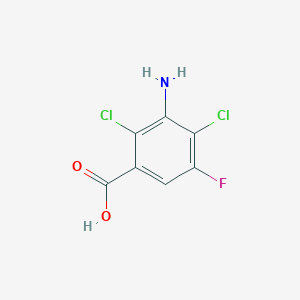

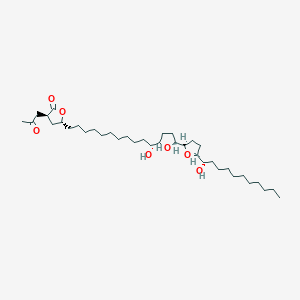

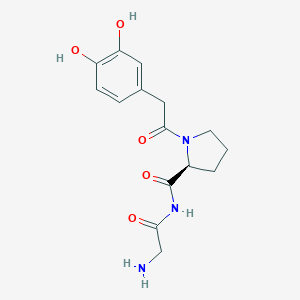

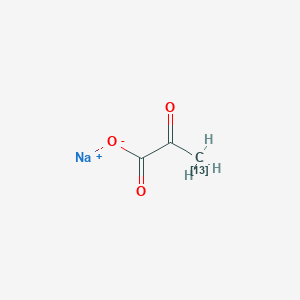

Naltrindole hydrochloride is a highly potent and selective non-peptide δ opioid receptor antagonist . It is used in biomedical research . The molecular formula of this compound is C26H27ClN2O3 .

Molecular Structure Analysis

The IUPAC name for this compound is (1 S ,2 S ,13 R ,21 R )-22- (cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo [13.9.1.0 1,13 .0 2,21 .0 4,12 .0 5,10 .0 19,25 ]pentacosa-4 (12),5,7,9,15,17,19 (25)-heptaene-2,16-diol;hydrochloride . The structure of Naltrindole has been solved by X-ray crystallography .Scientific Research Applications

Positron Emission Tomography Studies : N1'-([18F]fluoroethyl)naltrindole ([18F]FEtNTI) is a novel radioligand developed for positron emission tomography studies of delta opioid receptors, showing high radiochemical purity and potential for clinical use (Mathews et al., 1999).

Radiolabeled Ligand for Delta Opioid Receptors : [3H]naltrindole [1] is a selective radiolabeled ligand for delta opioid receptors, useful in receptor binding studies (Dorn et al., 1992).

Delta-Opioid Receptor Binding : [3H]Naltrindole is a potent and selective ligand for labeling delta-opioid receptors in rat brain preparations (Contreras et al., 1993).

Neuropharmacology : Naltrindole effectively reduces the dopamine response to amphetamine in the striatum and may have implications for treating drug abuse (Schad et al., 1996).

Potential in Treating Cocaine Abuse : Naltrindole blocks cocaine-induced facilitation of responding for rewarding brain stimulation and cocaine place preference in rats, suggesting its potential application in treating cocaine abuse (Reid et al., 1993; Menkens et al., 1992).

Antitussive Effects : Naltrindole has shown effectiveness as an antitussive drug in animal models (Kamei et al., 1993).

Specificity for Opioid Receptor : It is a potent opioid antagonist with marked selectivity for the delta-opioid receptor (Rogers et al., 1990).

Radiopharmaceutical Development : Indium-labeled naltrindole conjugates show high specificity and affinity for peripheral delta opioid receptors, useful in diagnostic imaging (Duval et al., 2007).

Role in Behavioral Sensitization to Cocaine : Delta-opioid receptors, as targeted by naltrindole hydrochloride, play a role in the development but not the expression of behavioral sensitization to cocaine (Heidbreder et al., 1996).

Mechanism of Action

Target of Action

Naltrindole hydrochloride is a highly potent and selective antagonist that primarily targets the delta opioid receptor . The delta opioid receptor is a G-protein coupled receptor involved in mediating a variety of physiological functions, including mood regulation, immune response, and pain modulation .

Mode of Action

This compound interacts with its target, the delta opioid receptor, by binding to it and preventing its activation . This interaction inhibits the receptor’s ability to trigger downstream signaling pathways, effectively blocking the effects of endogenous opioids that would normally activate the receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway . By acting as an antagonist at the delta opioid receptor, this compound prevents the activation of this pathway by endogenous opioids. This results in a decrease in the downstream effects typically mediated by the activation of the delta opioid receptor, such as analgesia and mood regulation .

Pharmacokinetics

This property allows this compound to exert its effects within the central nervous system, where the delta opioid receptors are predominantly located .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the delta opioid receptor . On a cellular level, this results in a decrease in the receptor’s downstream signaling, leading to a reduction in the physiological effects typically mediated by the activation of the receptor . These effects can include pain modulation, mood regulation, and immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous opioids in the body can compete with this compound for binding to the delta opioid receptor, potentially affecting the compound’s efficacy

Biochemical Analysis

Biochemical Properties

Naltrindole hydrochloride interacts with the δ opioid receptor, a membrane-bound receptor that mediates a wide spectrum of physiological and behavioral effects . The interaction between this compound and the δ opioid receptor is highly selective . This interaction is crucial for the compound’s role in biochemical reactions .

Cellular Effects

This compound has been shown to significantly reduce the active phosphorylated form of kinases in U266 cells, a type of human multiple myeloma cell . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the δ opioid receptor . This binding interaction leads to the inhibition or activation of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with the δ opioid receptor

Transport and Distribution

It is known that this compound can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

It is known that this compound interacts with the δ opioid receptor , which is a membrane-bound receptor, suggesting that this compound may be localized to the cell membrane.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Naltrindole hydrochloride involves the alkylation of indole with 3,4-dimethoxybenzyl chloride followed by reduction and N-alkylation with N-cyclopropylmethyl-4,5-epoxymorphinan. The resulting compound is then treated with hydrochloric acid to obtain Naltrindole hydrochloride.", "Starting Materials": [ "Indole", "3,4-dimethoxybenzyl chloride", "N-cyclopropylmethyl-4,5-epoxymorphinan", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Ethyl acetate" ], "Reaction": [ "Indole is reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide in methanol to yield 3,4-dimethoxybenzylindole.", "3,4-dimethoxybenzylindole is then reduced with sodium borohydride in methanol to yield 3,4-dimethoxybenzylindoline.", "N-cyclopropylmethyl-4,5-epoxymorphinan is then reacted with 3,4-dimethoxybenzylindoline in the presence of a base such as sodium hydroxide in methanol to yield N-cyclopropylmethyl-17-(3,4-dimethoxybenzyl)-4,5-epoxymorphinan.", "N-cyclopropylmethyl-17-(3,4-dimethoxybenzyl)-4,5-epoxymorphinan is then reduced with sodium borohydride in methanol to yield N-cyclopropylmethyl-17-(3,4-dimethoxybenzyl)-4,5-dihydromorphinan.", "N-cyclopropylmethyl-17-(3,4-dimethoxybenzyl)-4,5-dihydromorphinan is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate in ethyl acetate to yield N-cyclopropylmethyl-17-(3,4-dimethoxybenzyl)-4,5-dihydro-3-ethoxymethylmorphinan.", "N-cyclopropylmethyl-17-(3,4-dimethoxybenzyl)-4,5-dihydro-3-ethoxymethylmorphinan is then treated with hydrochloric acid in methanol to obtain Naltrindole hydrochloride." ] } | |

CAS No. |

111469-81-9 |

Molecular Formula |

C26H27ClN2O3 |

Molecular Weight |

451.0 g/mol |

IUPAC Name |

(1S,2R,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |

InChI |

InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20-,24+,25+,26+;/m1./s1 |

InChI Key |

KNJKRQXCFJCQHC-UZEHISEMSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

(4bS,8R,8aR,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a-diol hydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)